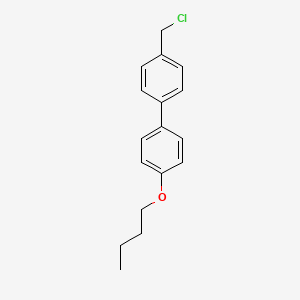
4-Butoxy-4'-(chloromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C17H19ClO It is a biphenyl derivative where one phenyl ring is substituted with a butoxy group and the other with a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzene and 4-chloromethylbenzene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Catalysts: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the Friedel-Crafts alkylation reaction.
Procedure: The 4-butoxybenzene is reacted with 4-chloromethylbenzene in the presence of the catalyst at a controlled temperature, typically around 0-5°C, to yield 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl.
Industrial Production Methods
In an industrial setting, the production of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is common to optimize the production process.
化学反应分析
Types of Reactions
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
Substitution: Products include ethers, esters, or amines, depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学研究应用
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystalline materials, which have applications in display technologies.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the butoxy group undergoes electron transfer processes, leading to the formation of oxidized products.
相似化合物的比较
Similar Compounds
4-Butoxy-4’-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of a chloromethyl group.
4-Butoxy-4’-cyanobiphenyl: Contains a cyano group instead of a chloromethyl group.
4-Butoxy-4’-methoxy-1,1’-biphenyl: Contains a methoxy group instead of a chloromethyl group.
Uniqueness
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl is unique due to the presence of both a butoxy and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science.
属性
CAS 编号 |
920281-55-6 |
|---|---|
分子式 |
C17H19ClO |
分子量 |
274.8 g/mol |
IUPAC 名称 |
1-butoxy-4-[4-(chloromethyl)phenyl]benzene |
InChI |
InChI=1S/C17H19ClO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12-13H2,1H3 |
InChI 键 |
UDUOULICEJRIPP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


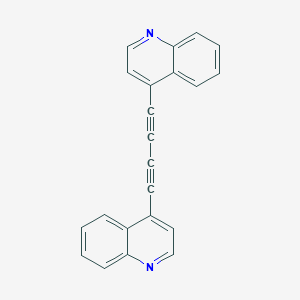
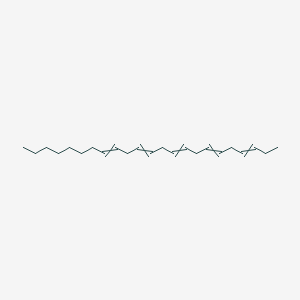
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)
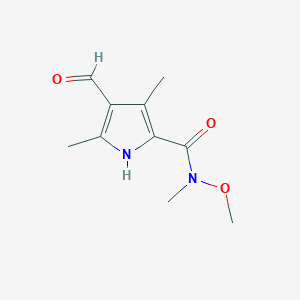
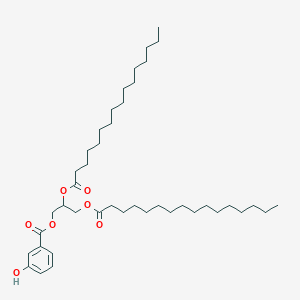
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
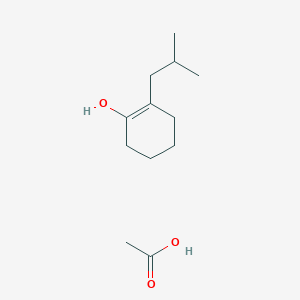

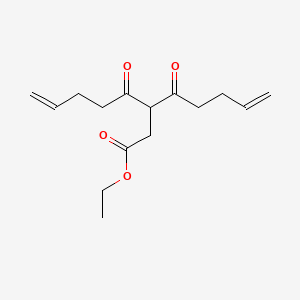
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
